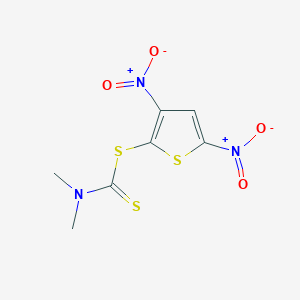
Butan-2-yl ethyl(phenyl)carbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-2-yl ethyl(phenyl)carbamodithioate is an organic compound that belongs to the class of carbamodithioates These compounds are characterized by the presence of a carbamodithioate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom, with the carbon atom also bonded to an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl ethyl(phenyl)carbamodithioate typically involves the reaction of butan-2-yl chloride with ethyl(phenyl)carbamodithioate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl ethyl(phenyl)carbamodithioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can lead to the formation of thiols or disulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or disulfides.
Substitution: Various substituted carbamodithioates depending on the nucleophile used.
Scientific Research Applications
Butan-2-yl ethyl(phenyl)carbamodithioate has several applications in scientific research, including:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Butan-2-yl ethyl(phenyl)carbamodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Butan-2-yl ethyl(phenyl)carbamodithioate can be compared with other carbamodithioates, such as:
- Methyl ethyl(phenyl)carbamodithioate
- Ethyl ethyl(phenyl)carbamodithioate
- Propyl ethyl(phenyl)carbamodithioate
These compounds share similar chemical structures but differ in the alkyl groups attached to the carbamodithioate moiety. The unique properties of this compound, such as its specific reactivity and potential biological activity, distinguish it from these related compounds.
Properties
CAS No. |
62603-68-3 |
|---|---|
Molecular Formula |
C13H19NS2 |
Molecular Weight |
253.4 g/mol |
IUPAC Name |
butan-2-yl N-ethyl-N-phenylcarbamodithioate |
InChI |
InChI=1S/C13H19NS2/c1-4-11(3)16-13(15)14(5-2)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3 |
InChI Key |
PZVFSCYQSVPCIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SC(=S)N(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboperoxoic acid](/img/structure/B14528365.png)









![N-[1-(4-Chloro-3-methoxyphenoxy)propan-2-yl]-4-nitrobenzamide](/img/structure/B14528441.png)
![Benzoic acid;7-oxabicyclo[4.1.0]hepta-2,4-dien-2-ylmethanol](/img/structure/B14528443.png)
![4',5',6',7'-Tetraphenylspiro[cycloheptane-1,3'-indazole]](/img/structure/B14528444.png)
